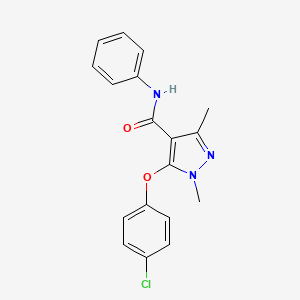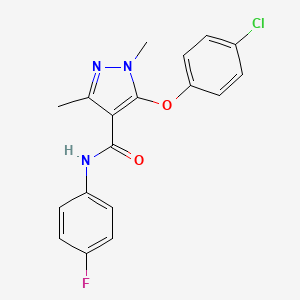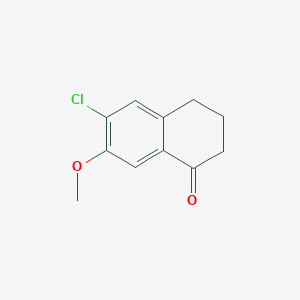
6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Übersicht
Beschreibung
The compound "6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one" is a chlorinated methoxy-naphthalenone. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and their properties. For instance, the synthesis of 1-chloro-2,6-dimethoxy-d3-naphthalene and its mass spectrum analysis offers a glimpse into the behavior of chlorinated methoxy-naphthalenes under electron impact, which could be relevant for understanding similar compounds .
Synthesis Analysis
The synthesis of related compounds, such as 1-chloro-2,6-dimethoxy-d3-naphthalene, involves careful control of the chlorination and methoxylation steps to ensure the correct substitution pattern on the naphthalene ring. The stability of the resulting compounds can be influenced by the position of these substituents, as indicated by the calculations on the relative stabilities of 1-chloro and 5-chloro-6-methoxy-2-naphthols .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the second paper, shows that the naphthalene ring system can form dihedral angles with attached benzene rings, influencing the overall three-dimensional shape of the molecule. This can affect the molecule's interactions with other chemical entities, such as in the formation of helical chains through C—H⋯O interactions in the crystal .
Chemical Reactions Analysis
Although the provided papers do not detail chemical reactions specific to "6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one," they do mention interactions such as C—H⋯O and C—H⋯Cl, which are indicative of the types of non-covalent interactions that chlorinated methoxy-naphthalenes can participate in. These interactions are crucial for understanding the reactivity and potential applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated methoxy-naphthalenes can be inferred from the crystal structure and mass spectrometry data of similar compounds. For example, the presence of chloroform as a monosolvate in the crystal structure of the compound in the second paper suggests solubility considerations that might be relevant for "6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one" as well. Additionally, the mass spectrometry data can provide insights into the fragmentation patterns and stability of the molecule under high-energy conditions .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The structural analysis of compounds similar to 6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one has been a significant area of research. Studies have focused on understanding the crystal structures of related compounds, shedding light on molecular interactions and configurations. For instance, the crystal structure of related naphthalene derivatives has been determined, revealing insights into their molecular geometry, intermolecular interactions, and potential for forming complex molecular arrangements (Zingales et al., 2016).
Synthesis and Chemical Reactions
Research has explored the reactivity and synthesis pathways involving compounds akin to 6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one. These studies provide valuable information on the chemical behavior, potential synthetic routes, and applications of such compounds in various chemical reactions. The reaction of similar naphthalene derivatives with amines has been investigated, offering novel synthetic approaches for creating complex naphthalene-based structures at room temperature (Boruah et al., 2003).
Material Science and Organic Synthesis
The compound and its analogs have been studied for their potential applications in material science and organic synthesis. The synthesis of related compounds through specific chemical reactions and their potential use in creating advanced materials and pharmaceuticals have been areas of active research. For example, the chlorination of similar compounds with cupric chloride has been examined, highlighting efficient methods for introducing chlorine atoms into naphthalene derivatives, which could be crucial for further functionalization in material science and organic synthesis (Ai, 2001).
Molecular Interaction Studies
Investigations into the molecular interactions and properties of naphthalene derivatives similar to 6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one have provided insights into their chemical behavior. Understanding these interactions is crucial for applications in drug design, material science, and the development of functional organic compounds. The intermolecular interactions, hydrogen bonding, and structural properties of related compounds have been studied through crystallography and spectroscopy, contributing to a deeper understanding of their chemical and physical properties (Mitsui et al., 2008).
Eigenschaften
IUPAC Name |
6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXBHNVZJSHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC(=O)C2=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)
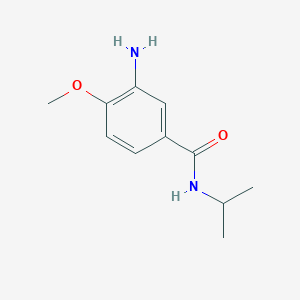
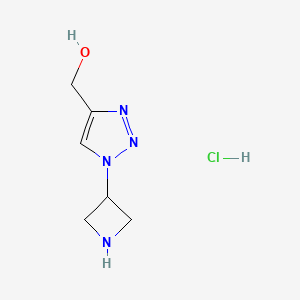
![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)
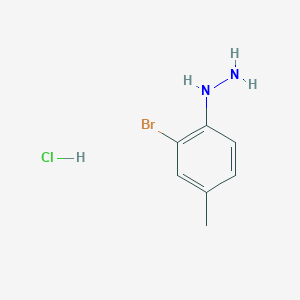
![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)
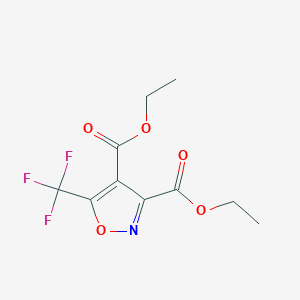
![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)


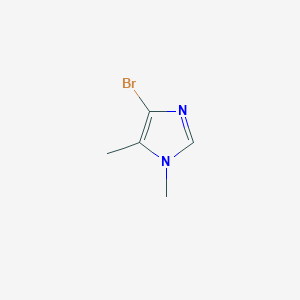
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)
